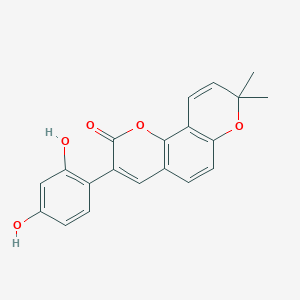
Kanzonol W
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanzonol W is a member of the pyranoisoflavonoids class of organic compounds. These compounds are characterized by the presence of a pyran ring fused to the isoflavonoid skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol W involves the fusion of a pyran ring to the isoflavonoid skeleton. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for synthesizing pyranoisoflavonoids typically involve cyclization reactions under acidic or basic conditions, using catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the limited research and application of this compound. Typically, industrial synthesis of similar compounds involves optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: Kanzonol W, like other pyranoisoflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a model compound for studying the reactivity and properties of pyranoisoflavonoids.
Biology: Investigating its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Exploring its potential therapeutic effects, particularly in traditional medicine formulations.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Wirkmechanismus
The mechanism of action of Kanzonol W involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by inhibiting the growth of bacteria and fungi through disruption of cell membrane integrity or inhibition of essential enzymes. Additionally, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- Erythrinin B
- Glabrone
- Licoisoflavone B
- Licoisoflavone A
Comparison: Kanzonol W is unique among these compounds due to its specific structural features and potential biological activities. While all these compounds share the pyranoisoflavonoid skeleton, this compound’s distinct arrangement of functional groups may confer unique reactivity and biological properties .
Eigenschaften
CAS-Nummer |
184584-82-5 |
|---|---|
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3-(2,4-dihydroxyphenyl)-8,8-dimethylpyrano[2,3-f]chromen-2-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)8-7-14-17(25-20)6-3-11-9-15(19(23)24-18(11)14)13-5-4-12(21)10-16(13)22/h3-10,21-22H,1-2H3 |
InChI-Schlüssel |
VFIXONREXXFDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)O)O)C |
melting_point |
110 - 112 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)
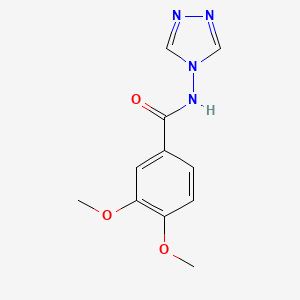
![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
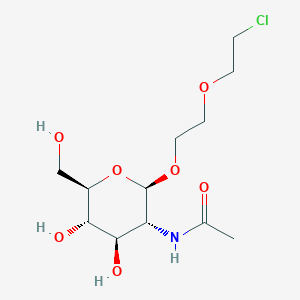
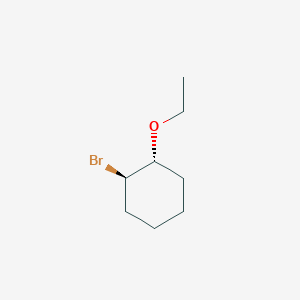
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
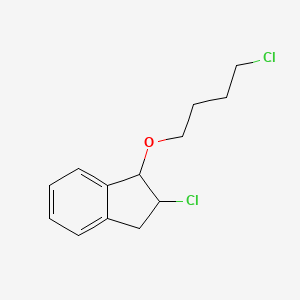
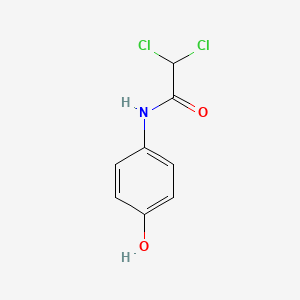
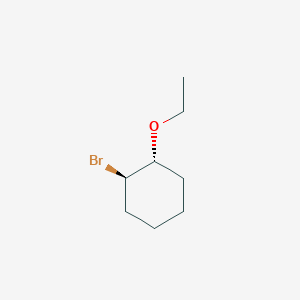
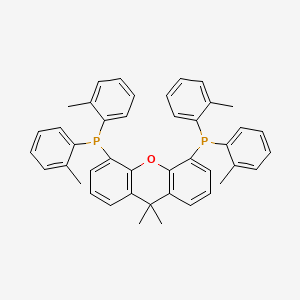
![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
